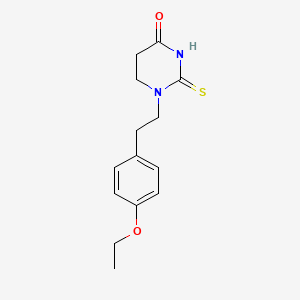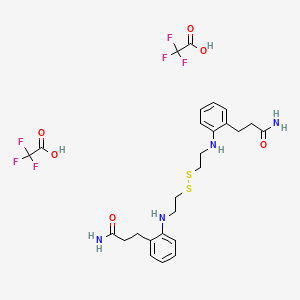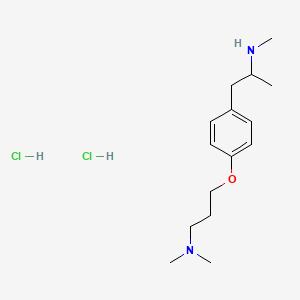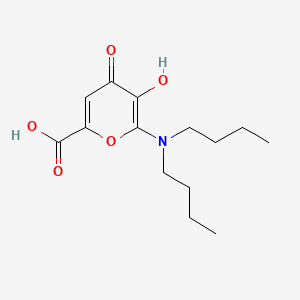
3-Bromo-7-(4-bromobenzoyl)indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-7-(4-bromobenzoyl)indole is a chemical compound with the molecular formula C15H9Br2NO It is known for its unique structure, which includes both indole and bromobenzoyl groups
Vorbereitungsmethoden
The preparation of 3-Bromo-7-(4-bromobenzoyl)indole involves several synthetic routes. One common method includes the halogenation of 7-(4-bromobenzoyl)indole in tetrahydrofuran in the presence of acid to obtain 3,3-dihalo-7-(4-bromobenzoyl)-1,3-dihydro-2H-indol-2-one. This intermediate is then subjected to a reduction reaction in tetrahydrofuran under the action of acetic acid and zinc powder to yield this compound . The method is characterized by easily obtained raw materials, mild reaction conditions, simple operation, high yield, and high purity, making it suitable for industrial production .
Analyse Chemischer Reaktionen
3-Bromo-7-(4-bromobenzoyl)indole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using reagents like zinc powder and acetic acid.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include tetrahydrofuran, hydrochloric acid, acetic acid, and zinc powder . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-Bromo-7-(4-bromobenzoyl)indole has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: It is explored for its potential use in drug development and pharmaceutical applications.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Bromo-7-(4-bromobenzoyl)indole involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, which are involved in the inflammatory response . The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
3-Bromo-7-(4-bromobenzoyl)indole can be compared with other indole derivatives, such as:
7-(4-Bromobenzoyl)indole: Similar in structure but lacks the additional bromine atom at the 3-position.
Indole-3-acetic acid: A plant hormone with a different functional group but shares the indole nucleus.
Bromfenac: A nonsteroidal anti-inflammatory drug with a similar bromobenzoyl group but different overall structure.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
1279501-08-4 |
|---|---|
Molekularformel |
C15H9Br2NO |
Molekulargewicht |
379.05 g/mol |
IUPAC-Name |
(3-bromo-1H-indol-7-yl)-(4-bromophenyl)methanone |
InChI |
InChI=1S/C15H9Br2NO/c16-10-6-4-9(5-7-10)15(19)12-3-1-2-11-13(17)8-18-14(11)12/h1-8,18H |
InChI-Schlüssel |
NPVOEMRAKUFYRS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)C(=O)C3=CC=C(C=C3)Br)NC=C2Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















